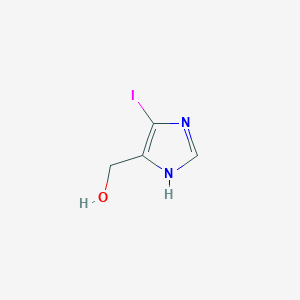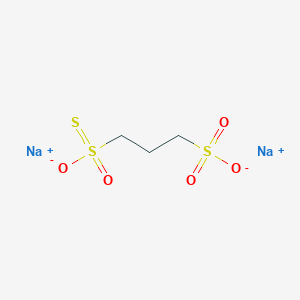
Sodium(2-sulfonatoethyl)methanethiosulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium(2-sulfonatoethyl)methanethiosulfonate is a negatively charged, membrane-impermeant methanethiosulfonate (MTS) compound. It is highly reactive with ionized thiolates but not with unionized thiols, making it a valuable tool for targeting sulfhydryl groups accessible from the aqueous medium . This compound is commonly used to study cysteine residues on proteins, particularly those associated with membranes, including channels and transporters .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium(2-sulfonatoethyl)methanethiosulfonate typically involves the reaction of methanethiosulfonate with sodium 2-sulfonatoethyl. The reaction conditions often require a controlled environment to ensure the formation of the desired product. The compound is usually obtained as a crystalline solid, which is soluble in polar solvents such as water, dimethyl sulfoxide (DMSO), and phosphate-buffered saline (PBS) at pH 7.2 .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Sodium(2-sulfonatoethyl)methanethiosulfonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide linkages.
Reduction: It can be reduced back to its thiol form using reducing agents like dithiothreitol (DTT).
Substitution: It reacts with thiol groups on proteins to form mixed disulfide linkages.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for oxidation reactions and reducing agents like DTT for reduction reactions. The reactions typically occur under mild conditions, often at room temperature and neutral pH .
Major Products Formed
The major products formed from these reactions include mixed disulfide linkages when reacting with thiol groups on proteins and the corresponding oxidized or reduced forms of the compound .
Scientific Research Applications
Sodium(2-sulfonatoethyl)methanethiosulfonate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of sodium(2-sulfonatoethyl)methanethiosulfonate involves its high reactivity with ionized thiolates. It forms mixed disulfide linkages with thiol groups on proteins, thereby modifying the structural and functional properties of the target proteins. This reactivity is particularly useful for studying membrane-associated proteins, including channels and transporters .
Comparison with Similar Compounds
Similar Compounds
- Sodium(2-sulfonatoethyl)methanethiosulfonate
- Sodium(2-sulfonatoethyl)ethanethiosulfonate
- Sodium(2-sulfonatoethyl)propanethiosulfonate
Uniqueness
This compound is unique due to its high reactivity with ionized thiolates and its membrane-impermeant nature. This makes it particularly useful for targeting sulfhydryl groups accessible from the aqueous medium, allowing for precise modifications of membrane-associated proteins .
Properties
Molecular Formula |
C3H6Na2O5S3 |
|---|---|
Molecular Weight |
264.3 g/mol |
IUPAC Name |
disodium;3-oxidosulfonothioylpropane-1-sulfonate |
InChI |
InChI=1S/C3H8O5S3.2Na/c4-10(5,6)2-1-3-11(7,8)9;;/h1-3H2,(H,4,5,6)(H,7,8,9);;/q;2*+1/p-2 |
InChI Key |
ZNMPGNBAZNOMMI-UHFFFAOYSA-L |
Canonical SMILES |
C(CS(=O)(=O)[O-])CS(=O)(=S)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



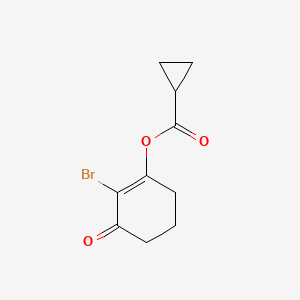
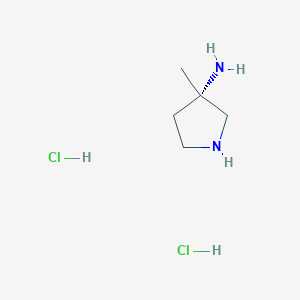
![[1,2,5]Thiadiazolo[3,4-b]pyrazine](/img/structure/B15247069.png)



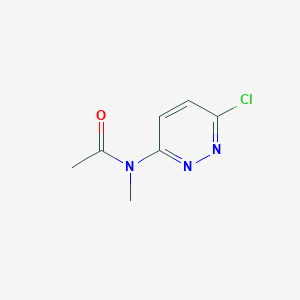
![N-Methylpyrrolo[1,2-a]pyrazin-1-amine](/img/structure/B15247125.png)
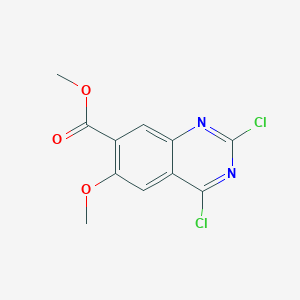

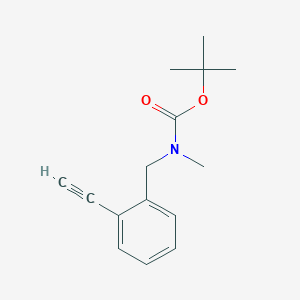
![N-((2-(1H-1,2,4-Triazol-1-yl)pyridin-3-yl)methyl)-2-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetamide](/img/structure/B15247141.png)
